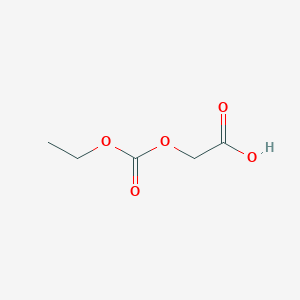

O-(Ethoxycarbonyl)glycolsaeure

Description

Conceptual Framework of Glycolic Acid Derivatives in Contemporary Organic Chemistry

Glycolic acid (hydroxyacetic acid) and its derivatives are fundamental intermediates in a variety of organic synthesis applications, including oxidation-reduction, esterification, and polymerization reactions. wikipedia.orgatamankimya.com Glycolic acid is a colorless, odorless, and hygroscopic crystalline solid that is highly soluble in water. wikipedia.org A primary application of glycolic acid is as a monomer in the synthesis of biocompatible and biodegradable polymers, such as polyglycolic acid (PGA) and poly(lactic-co-glycolic acid) (PLGA). wikipedia.orgtandfonline.comtandfonline.comresearchgate.net These polymers have found significant use in biomedical applications. frontiersin.org

Commercially important derivatives often include simple esters like methyl and ethyl glycolate (B3277807), which are readily distillable, unlike the parent acid. wikipedia.orgatamankimya.com Chiral derivatives of glycolic acid are particularly valuable as building blocks in the enantioselective synthesis of complex α-hydroxycarbonyl compounds. researchgate.net Researchers have developed methods for stereoselective reactions, such as the dynamic kinetic resolution of α-keto esters, to produce optically active glycolic acid scaffolds. nih.gov Furthermore, enolate equivalents of protected glycolic acid derivatives are employed in carbon-carbon bond-forming reactions, such as Michael additions, to construct more complex molecular architectures. researchgate.netrsc.org

Table 1: Physical and Chemical Properties of Glycolic Acid

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂H₄O₃ | wikipedia.org |

| Molar Mass | 76.05 g/mol | wikipedia.orgnih.gov |

| Appearance | Colorless, odorless crystalline solid | wikipedia.org |

| Density | 1.49 g/cm³ | wikipedia.org |

| Melting Point | 75 °C (167 °F; 348 K) | wikipedia.org |

| Acidity (pKa) | 3.83 | wikipedia.org |

| Solubility | Highly soluble in water | wikipedia.org |

Table 2: Boiling Points of Selected Glycolic Acid Esters

| Compound | Boiling Point (°C) |

|---|---|

| Methyl glycolate | 147–149 |

| Ethyl glycolate | 158–159 |

| Butyl glycolate | 178–186 |

Source: wikipedia.orgatamankimya.com

Significance of Ethoxycarbonyl Functionality in Chemical Transformations

The ethoxycarbonyl group is an ester moiety that imparts specific reactivity and properties to a molecule. It can participate in various chemical reactions, including nucleophilic substitution and esterification. cymitquimica.com A key role of the ethoxycarbonyl group in modern organic synthesis is as a protecting group for carboxylic acids or alcohols. Compared to other ester protecting groups like methyl esters, ethoxycarbonyl derivatives may offer altered reactivity or improved solubility in certain organic solvents.

Historical Context of Oxycarbonyl Group Chemistry in Esterification and Protection Strategies

The use of functional groups to control reactivity is a cornerstone of multistep organic synthesis. wikipedia.org A protecting group is introduced to temporarily mask a reactive site, allowing a chemical transformation to occur selectively at another position in the molecule. wikipedia.orguchicago.edu

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is one of the most fundamental reactions in organic chemistry. The Fischer-Speier esterification, first reported in 1895, remains a benchmark acid-catalyzed method for this transformation. mdpi.com The historical development of ester chemistry is deeply intertwined with the evolution of protecting group strategies. Esters are among the most common protecting groups for carboxylic acids. wikipedia.org

In a broader sense, the "oxycarbonyl" functionality is central to many widely used protecting groups, particularly for amines and alcohols. scribd.com The development of reagents like di-tert-butyl dicarbonate (B1257347) for introducing the tert-butoxycarbonyl (Boc) group and benzyl (B1604629) chloroformate for the benzyloxycarbonyl (Cbz) group revolutionized peptide synthesis. scribd.com These groups, along with others like the 9-fluorenylmethyloxycarbonyl (Fmoc) and allyloxycarbonyl (Alloc) groups, form the basis of modern solid-phase peptide synthesis. scribd.comresearchgate.net The key to their utility lies in their stability under certain reaction conditions and their selective removal (deprotection) under specific, often mild, conditions. uchicago.eduresearchgate.net This allows for complex, multi-step syntheses where different protecting groups can be removed sequentially, a strategy known as orthogonal protection. wikipedia.org

Table 3: Examples of Common Oxycarbonyl-Based Protecting Groups

| Protecting Group | Abbreviation | Typical Deprotection Conditions |

|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst |

| Propargyloxycarbonyl | Poc | Tetrathiomolybdate |

Scope and Purpose of Research on O-(Ethoxycarbonyl)glycolsaeure

While the constituent functional groups of O-(Ethoxycarbonyl)glycolic acid are well-understood in organic chemistry, the specific compound itself is not extensively documented in dedicated research studies. Therefore, the primary scope of research on this molecule would be to explore its synthesis and characterize its reactivity. The purpose of such research would be to establish its utility as a versatile chemical intermediate.

Future investigations would likely focus on several key areas:

Synthesis Optimization: Developing efficient and scalable methods for the preparation of O-(Ethoxycarbonyl)glycolic acid.

Reactivity Profiling: Studying its behavior in a range of chemical transformations to understand how the carboxylic acid and ethoxycarbonyl-ester functionalities influence each other and react with various reagents.

Polymer Chemistry: Investigating its potential as a modified monomer for the synthesis of biodegradable polymers like PLGA. The incorporation of the ethoxycarbonyl side group could alter the physical properties, such as solubility and degradation rate, of the resulting polymers.

Building Block in Synthesis: Evaluating its use as a precursor for more complex target molecules, particularly in medicinal chemistry, where glycolic acid and ester moieties are common structural motifs. google.com

Ultimately, research into O-(Ethoxycarbonyl)glycolic acid would aim to position it as a valuable tool within the repertoire of synthetic organic chemistry, potentially offering unique advantages over simpler glycolic acid derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxycarbonyloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c1-2-9-5(8)10-3-4(6)7/h2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEKTMULNBLAOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for O Ethoxycarbonyl Glycolsaeure

Esterification Pathways for the Introduction of Ethoxycarbonyl Groups

The formation of the ester linkage at the hydroxyl group of glycolic acid is the key transformation in the synthesis of O-(Ethoxycarbonyl)glycolic acid. This can be accomplished through direct esterification, the use of reactive acylating agents like chloroformates, or with the assistance of coupling reagents.

Direct Esterification Approaches

Direct esterification, famously exemplified by the Fischer esterification, typically involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. However, for the synthesis of O-(Ethoxycarbonyl)glycolic acid, a variation of this approach would be required where the hydroxyl group of glycolic acid acts as the alcohol and a hypothetical "ethoxycarbonyl acid" or its equivalent would serve as the acylating agent. In practice, this direct approach is not the most common for this specific transformation due to the nature of the ethoxycarbonyl group.

A more analogous direct approach would be a transesterification reaction. For instance, reacting glycolic acid with a dialkyl carbonate, such as diethyl carbonate, in the presence of a suitable catalyst could potentially lead to the formation of the desired product. This method, however, often requires elevated temperatures and can lead to a mixture of products, including the esterification of the carboxylic acid functionality of glycolic acid.

| Catalyst Type | Typical Reaction Conditions | Potential Challenges |

| Acid Catalysts (e.g., H₂SO₄, TsOH) | High temperature, removal of water | Competing esterification of the carboxylic acid group, potential for side reactions. |

| Base Catalysts (e.g., NaOEt, K₂CO₃) | Anhydrous conditions | Deprotonation of the carboxylic acid, leading to low reactivity of the hydroxyl group. |

Reactions Involving Chloroformates (e.g., Ethyl Chloroformate)

A more efficient and widely used method for the introduction of an ethoxycarbonyl group onto a hydroxyl moiety is through the use of ethyl chloroformate (EtO(CO)Cl). This reaction is a type of acylation where the hydroxyl group of glycolic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The reaction proceeds as follows: HOCH₂COOH + ClCOOEt + Base → EtOOC-OCH₂COOH + Base·HCl

The choice of base and solvent is crucial for the success of this reaction. A non-nucleophilic base is preferred to avoid side reactions with ethyl chloroformate. Pyridine or triethylamine are commonly used bases. The reaction is often performed at low temperatures to control its exothermicity and minimize potential side reactions.

Table of Representative Reaction Conditions for O-Acylation with Ethyl Chloroformate:

| Substrate | Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

| Glycolic Acid | Ethyl Chloroformate | Pyridine | Dichloromethane | 0 to rt | High |

| Lactic Acid | Ethyl Chloroformate | Triethylamine | Tetrahydrofuran | 0 | >90 |

| Mandelic Acid | Ethyl Chloroformate | N,N-Diisopropylethylamine | Acetonitrile | -10 to rt | ~85 |

Coupling Reagents in O-Acylation (e.g., Uronium/Phosphonium Salts)

Coupling reagents, which are extensively used in peptide synthesis for the formation of amide bonds, can also be adapted for the formation of ester bonds (O-acylation). Uronium and phosphonium salts are prominent examples of such reagents. These reagents activate a carboxylic acid, making it more susceptible to nucleophilic attack. In the context of synthesizing O-(Ethoxycarbonyl)glycolic acid, this methodology would be applied differently. Here, the hydroxyl group of glycolic acid would be the nucleophile attacking an activated form of an "ethoxycarbonyl" moiety.

A more direct application of coupling reagents would be in a scenario where a precursor to the ethoxycarbonyl group is a carboxylic acid, for instance, ethyl hydrogen carbonate. The coupling reagent would activate the ethyl hydrogen carbonate, which would then be reacted with the hydroxyl group of glycolic acid.

Common Coupling Reagents for Esterification:

| Reagent Class | Examples | Activating Mechanism |

| Uronium Salts | HBTU, HATU, TBTU | Formation of an activated O-acylisourea intermediate. |

| Phosphonium Salts | PyBOP, PyAOP | Formation of an acyloxyphosphonium intermediate. |

| Carbodiimides | DCC, DIC | Formation of an O-acylisourea intermediate, often used with additives like DMAP. |

The use of these reagents for O-acylation is generally effective, but care must be taken to control the reaction conditions to avoid side reactions, particularly with bifunctional molecules like glycolic acid.

Strategies for Glycolic Acid O-Functionalization

The selective functionalization of the hydroxyl group of glycolic acid in the presence of its carboxylic acid group presents a common challenge in organic synthesis. Strategies to achieve this selectivity often involve the activation of the hydroxyl group or the temporary protection of the carboxylic acid group.

Activation of Glycolic Acid Precursors

To facilitate the O-functionalization of glycolic acid, its carboxylic acid group is often protected to prevent it from reacting with the acylating agent. A common strategy is to convert the carboxylic acid into an ester, for example, a methyl or ethyl ester. This is typically achieved through a standard Fischer esterification. Once the carboxylic acid is protected, the free hydroxyl group can be selectively acylated.

For instance, ethyl glycolate (B3277807) can be reacted with ethyl chloroformate in the presence of a base to yield ethyl O-(ethoxycarbonyl)glycolate. Subsequent selective hydrolysis of the ester group protecting the carboxylic acid would then yield the desired O-(Ethoxycarbonyl)glycolic acid.

Example of a Protection-Acylation-Deprotection Sequence:

Protection: HOCH₂COOH + EtOH (excess) --(H⁺)--> HOCH₂COOEt + H₂O

O-Acylation: HOCH₂COOEt + ClCOOEt + Base → EtOOC-OCH₂COOEt + Base·HCl

Deprotection: EtOOC-OCH₂COOEt --(Selective Hydrolysis)--> EtOOC-OCH₂COOH + EtOH

This multi-step approach, while longer, often provides better yields and purer products by minimizing side reactions.

Stereoselective Synthesis Considerations in Glycolic Acid Derivatives

Glycolic acid itself is an achiral molecule as it does not possess a stereocenter. Therefore, the synthesis of O-(Ethoxycarbonyl)glycolic acid does not involve stereoselective considerations. However, it is important to discuss this aspect in the broader context of glycolic acid derivatives, as many substituted glycolic acids are chiral and their biological activity is often dependent on their stereochemistry.

For derivatives of glycolic acid with a substituent at the α-position (e.g., lactic acid or mandelic acid), the introduction of the O-ethoxycarbonyl group would not affect the existing stereocenter. However, if the synthesis of a substituted O-(ethoxycarbonyl)glycolic acid derivative involves the creation of a new stereocenter, then stereoselective methods would be crucial.

For instance, the asymmetric reduction of an α-keto ester precursor could be employed to establish the desired stereochemistry at the α-carbon. Subsequent O-acylation would then yield the enantiomerically enriched product. The field of asymmetric synthesis offers a variety of chiral catalysts and reagents to achieve high levels of stereocontrol in such transformations.

Alternative Synthetic Routes to Ethoxycarbonylated Glycolic Acid Scaffolds

While the direct ethoxycarbonylation of glycolic acid remains a primary conceptual route, alternative strategies for the construction of ethoxycarbonylated glycolic acid scaffolds are being explored to enhance efficiency, yield, and substrate scope. One such approach involves the utilization of precursors other than glycolic acid. For instance, the catalytic hydrogenation of oxalic acid diesters can produce glycolic acid esters, which could then be subjected to ethoxycarbonylation.

Another potential alternative involves the carbonylation of formaldehyde (B43269) in the presence of an alcohol and a suitable catalyst. While this method is a known route to glycolic acid, modifications to the process could potentially lead to the direct formation of O-alkoxycarbonyl derivatives. Research into the use of solid acid catalysts in the carbonylation of formaldehyde has shown high yields for glycolic acid, and further investigation may reveal pathways to its ethoxycarbonylated counterpart.

Furthermore, the synthesis of α-hydroxy acids through the dehydrogenative cross-coupling of ethylene glycol with alcohols presents another avenue. This sustainable approach could be adapted to incorporate an ethoxycarbonyl moiety. The development of novel catalyst systems is crucial for the viability of these alternative routes, with a focus on selectivity and efficiency.

Optimization of Reaction Conditions and Reagent Systems

The optimization of reaction conditions is paramount to achieving high yields and purity of O-(Ethoxycarbonyl)glycolic acid. Key parameters that influence the outcome of the synthesis include the choice of solvent, the catalyst system, temperature, and pressure.

Solvent Effects on Reaction Efficiency and Selectivity

Studies on the solvolysis of ethyl chloroformate have shown that the reaction mechanism can shift depending on the ionizing power and nucleophilicity of the solvent. For instance, in highly ionizing fluoroalcohol mixtures, an ionization (SN1-type) pathway may be favored, while in other solvents, a concurrent addition-elimination mechanism is proposed nih.gov. The choice of solvent can therefore dictate the reactivity and selectivity of the ethoxycarbonylation reaction. Aprotic polar solvents such as acetonitrile or dichloromethane are often employed to facilitate the reaction while minimizing side reactions. The hydrogen-bond donating ability of the solvent can also be a factor in stabilizing the transition state of the reaction nih.gov.

| Solvent | Dielectric Constant (20°C) | General Effect on Ethoxycarbonylation |

|---|---|---|

| Acetonitrile | 37.5 | Good solubility for reactants, moderate reaction rates. |

| Dichloromethane | 9.1 | Commonly used, good for reactions at lower temperatures. |

| Tetrahydrofuran (THF) | 7.5 | Can participate in side reactions, but often used with strong bases. |

| Pyridine | 12.4 | Acts as both solvent and base, can accelerate the reaction. |

Catalyst Systems in O-Ethoxycarbonylation Reactions

The O-ethoxycarbonylation of glycolic acid is typically facilitated by a base to neutralize the hydrochloric acid byproduct formed when using reagents like ethyl chloroformate. While stoichiometric amounts of bases such as triethylamine or pyridine are common, the development of catalytic systems could offer a more efficient and sustainable approach.

Heterogeneous catalysts, such as solid acid or base catalysts, could simplify product purification and catalyst recovery. For the related synthesis of glycolic acid from glyoxal (B1671930), mixed oxides of aluminum, tin, titanium, zirconium, and magnesium have been studied as solid acid and basic catalysts, demonstrating high conversion rates ucj.org.ua. Similar catalytic systems could potentially be adapted for the ethoxycarbonylation of glycolic acid. The acidity of the catalyst can be a critical factor, as either too strong or insufficient acidity may lead to undesired side reactions or hinder the formation of the desired product mdpi.com.

| Catalyst/Base | Type | Role in Reaction |

|---|---|---|

| Triethylamine | Organic Base | HCl scavenger, promotes reaction by shifting equilibrium. |

| Pyridine | Organic Base | HCl scavenger and can act as a nucleophilic catalyst. |

| Solid Acid Catalysts | Heterogeneous | Potential for facilitating esterification-type reactions. |

| Solid Base Catalysts | Heterogeneous | Potential for promoting acylation and neutralizing acid byproducts. |

Temperature and Pressure Dependencies

Temperature and pressure are critical parameters that can significantly impact the rate and outcome of the ethoxycarbonylation reaction. Generally, increasing the temperature accelerates the reaction rate. However, excessively high temperatures can lead to decomposition of the product or starting materials, or promote the formation of unwanted byproducts. For the synthesis of glycolic acid via formaldehyde carbonylation, temperatures can range from 50°C to 200°C google.com. A similar temperature range may be applicable for the subsequent ethoxycarbonylation, though optimization would be necessary.

Pressure is a particularly important variable in reactions involving gaseous reactants, such as carbon monoxide in some alternative synthetic routes. In the carbonylation of formaldehyde, pressures can range from 10 to 4000 psig google.com. For the liquid-phase ethoxycarbonylation of glycolic acid with ethyl chloroformate, the reaction is typically carried out at atmospheric pressure. However, in a sealed reactor, the buildup of HCl gas could influence the reaction equilibrium, and in such cases, pressure control might be a consideration.

Scale-Up Considerations in the Preparation of O-(Ethoxycarbonyl)glycolsaeure

The transition from laboratory-scale synthesis to industrial production of O-(Ethoxycarbonyl)glycolic acid requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. Key aspects of scale-up include reaction kinetics, heat and mass transfer, reactor design, and downstream processing.

The exothermic nature of the reaction between glycolic acid and ethyl chloroformate necessitates efficient heat removal to maintain temperature control and prevent runaway reactions. The choice of reactor is critical; a jacketed reactor with good agitation is typically used to ensure uniform temperature distribution and mixing.

Downstream processing for the purification of O-(Ethoxycarbonyl)glycolic acid would likely involve steps such as filtration to remove any solid byproducts (e.g., triethylamine hydrochloride), followed by distillation or crystallization to isolate the final product. The stability of the product under purification conditions is a crucial factor to consider.

Furthermore, the handling of hazardous materials such as ethyl chloroformate, which is corrosive and toxic, requires stringent safety protocols and specialized equipment on an industrial scale. Waste management and the potential for solvent recycling are also important considerations for a sustainable and economical large-scale process.

Reaction Mechanisms and Pathways Involving O Ethoxycarbonyl Glycolsaeure

Mechanistic Elucidation of O-Ethoxycarbonylation

The synthesis of O-(Ethoxycarbonyl)glycolic acid involves the O-ethoxycarbonylation of glycolic acid. This transformation is a classic example of nucleophilic acyl substitution, where the hydroxyl group of glycolic acid acts as the nucleophile.

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. masterorganicchemistry.comyoutube.com The reaction proceeds through a substitution at the acyl carbon, where a nucleophile replaces a leaving group. youtube.com In the formation of O-(Ethoxycarbonyl)glycolic acid, the hydroxyl oxygen of glycolic acid nucleophilically attacks the electrophilic carbonyl carbon of an ethoxycarbonylating agent, such as ethyl chloroformate or diethyl carbonate.

Mechanism with Ethyl Chloroformate:

Nucleophilic Attack: The reaction is often carried out in the presence of a weak base to deprotonate the glycolic acid, forming the more nucleophilic glycolate (B3277807) anion. This anion then attacks the highly electrophilic carbonyl carbon of ethyl chloroformate. The pi bond of the carbonyl breaks, and the electrons move to the oxygen atom. youtube.com

Formation of Tetrahedral Intermediate: This initial attack results in the formation of a transient, unstable tetrahedral intermediate. libretexts.orgyoutube.com

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This step is accompanied by the expulsion of the best leaving group, which in this case is the chloride ion (Cl⁻), a very weak base. youtube.comyoutube.com The result is the formation of O-(Ethoxycarbonyl)glycolic acid.

The reactivity of the acyl compound is a key factor. Acid chlorides are among the most reactive carboxylic acid derivatives because the electronegative chlorine atom strongly withdraws electrons from the carbonyl carbon, making it highly susceptible to nucleophilic attack. libretexts.org

The tetrahedral intermediate is the cornerstone of the nucleophilic acyl substitution mechanism. masterorganicchemistry.com Its formation is typically the rate-limiting step in the reaction sequence. libretexts.org

Structure: This intermediate has a central carbon atom that is sp³-hybridized, bonded to four other groups: the oxygen from the original glycolate, the oxygen of the carbonyl (now an alkoxide), the ethoxy group, and the leaving group (e.g., chlorine). youtube.com

Collapse and Product Formation: The tetrahedral intermediate is inherently unstable due to the presence of multiple electronegative atoms on a single carbon. youtube.com It rapidly collapses to restore the stable carbonyl group. In this process, the bond between the carbonyl carbon and the most stable leaving group breaks. The stability of the leaving group as an anion is crucial; weaker bases are better leaving groups. masterorganicchemistry.comyoutube.com For the reaction with ethyl chloroformate, chloride is an excellent leaving group, driving the reaction forward to completion.

| Step | Description | Key Features |

| 1. Nucleophilic Addition | The glycolate ion attacks the carbonyl carbon of the ethoxycarbonylating agent. | Formation of a new C-O bond; breaking of the C=O pi bond. |

| 2. Tetrahedral Intermediate | A short-lived, sp³-hybridized intermediate is formed. | Contains a negatively charged oxygen (alkoxide). |

| 3. Elimination | The intermediate collapses, reforming the C=O double bond and expelling the leaving group. | The weakest base is preferentially eliminated. |

Reactivity Profiles of the Ethoxycarbonyl Moiety

The ethoxycarbonyl group [-C(=O)O-CH₂CH₃] in O-(Ethoxycarbonyl)glycolic acid is susceptible to attack by various nucleophiles at its electrophilic carbonyl carbon. This reactivity mirrors that of other esters and carbonates and includes hydrolysis, transesterification, and reactions with other nucleophiles.

Hydrolysis is the cleavage of the carbonate ester bond by reaction with water. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ethoxycarbonyl group is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. masterorganicchemistry.com The subsequent steps involve the formation of a tetrahedral intermediate, proton transfers, and finally, the elimination of ethanol (B145695) to yield a carboxylic acid (which in this case would be an unstable carbonic acid monoester that decomposes) and the original glycolic acid.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521) (OH⁻), a direct nucleophilic attack on the carbonyl carbon occurs. youtube.com This is a more direct pathway as the hydroxide ion is a strong nucleophile.

A tetrahedral intermediate is formed. youtube.com

This intermediate then collapses, eliminating the ethoxide ion (⁻OCH₂CH₃) as the leaving group.

An acid-base reaction between the newly formed carboxylic acid and the strongly basic ethoxide ion occurs, leading to the final carboxylate and ethanol products.

Transesterification is a process where the -OR group of an ester is exchanged with another -OR' group from an alcohol. masterorganicchemistry.com For O-(Ethoxycarbonyl)glycolic acid, this would involve replacing the ethoxy group with a different alkoxy group.

Base-Catalyzed Transesterification: This mechanism is initiated by an alkoxide ion (RO⁻) from a different alcohol, which acts as the nucleophile. masterorganicchemistry.com The alkoxide attacks the carbonyl carbon of the ethoxycarbonyl group. A tetrahedral intermediate is formed, which then collapses by eliminating the original ethoxide ion, resulting in a new carbonate ester. The reaction is typically performed using the new alcohol as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen is protonated to activate the carbonyl group. masterorganicchemistry.comyoutube.com A molecule of the new alcohol then acts as the nucleophile, attacking the carbonyl carbon. The mechanism proceeds through a series of protonation and deprotonation steps, similar to acid-catalyzed hydrolysis, ultimately leading to the elimination of ethanol and the formation of the new ester. masterorganicchemistry.com

The electrophilic carbonyl carbon of the ethoxycarbonyl group can react with a wide range of nucleophiles beyond water and alcohols. The general mechanism follows the same nucleophilic acyl substitution pathway. libretexts.org

Reaction with Amines (Aminolysis): Primary or secondary amines can attack the carbonyl carbon to form N-substituted carbamates. The reaction proceeds through the standard addition-elimination mechanism, with the amine acting as the nucleophile and ethanol being eliminated.

Reaction with Organometallic Reagents: Strong, carbon-based nucleophiles like Grignard reagents (R-MgX) can attack the ethoxycarbonyl group. However, unlike reactions with acid chlorides or esters that can sometimes be controlled to yield ketones, the reaction with a carbonate is more complex. The initial substitution product would be an ester, which is itself highly reactive towards the Grignard reagent. Therefore, two equivalents of the Grignard reagent would likely add, ultimately leading to a tertiary alcohol after an acidic workup.

Reaction with Hydride Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) provide the hydride ion (H⁻) as a nucleophile. The reaction would reduce the ethoxycarbonyl group. The initial nucleophilic acyl substitution would replace the ethoxy group with a hydrogen atom, forming an intermediate formate ester derivative, which would then be further reduced to yield methanol and glycolic acid after workup.

| Nucleophile | Reagent Example | Product Type |

| Water (Hydroxide) | H₂O / H⁺ or OH⁻ | Glycolic Acid + Carbonic Acid derivatives |

| Alcohol (Alkoxide) | R'OH / H⁺ or R'O⁻ | New Carbonate Ester (Transesterification) |

| Amine | R'NH₂ | N-Substituted Carbamate |

| Organometallic | R'MgBr (Grignard) | Tertiary Alcohol (after 2nd addition) |

| Hydride | LiAlH₄ | Alcohols (Methanol + Glycolic Acid) |

Reactions of the Glycolate Ester Backbone

The core structure, or "backbone," of O-(Ethoxycarbonyl)glycolic acid is derived from glycolic acid. Its reactivity is centered on the alpha-carbon and the interconversion of its primary functional groups.

Reactions at the Alpha-Carbon

The carbon atom adjacent to the carboxylic acid group (the α-carbon) is activated towards deprotonation due to the electron-withdrawing effects of both the neighboring carboxyl group and the ethoxycarbonyloxy group. This allows for the formation of a resonance-stabilized enolate anion, which can subsequently react with various electrophiles. quimicaorganica.orgmasterorganicchemistry.com

Enolate Formation and Alkylation: Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can deprotonate the α-carbon. quimicaorganica.orgchemistry.coach Two equivalents of base are required: the first deprotonates the acidic carboxylic acid proton, and the second removes an α-hydrogen to form the enolate. quimicaorganica.org This enolate is a potent nucleophile and can participate in Sₙ2 reactions with primary alkyl halides to form new carbon-carbon bonds, yielding α-substituted derivatives. chemistry.coachlibretexts.org Tertiary alkyl halides are unsuitable as they lead to elimination reactions. libretexts.org

Halogenation: The α-carbon can undergo halogenation under both acidic and basic conditions. libretexts.org In the presence of an acid catalyst, the compound can exist in equilibrium with its enol tautomer, which then reacts with halogens like Br₂ or Cl₂. Under basic conditions, the formed enolate reacts rapidly with halogens. mnstate.edulibretexts.org Due to the increased acidity of the α-hydrogen in the halogenated product, polyhalogenation can occur under basic conditions. mnstate.edu

| Reaction Type | Reagents | Product Type | Notes |

| α-Alkylation | 1) 2 eq. LDA 2) R-X (primary) | α-Alkyl-O-(ethoxycarbonyl)glycolic acid | Forms a new C-C bond at the alpha-position. libretexts.org |

| α-Halogenation | X₂ (Br₂, Cl₂), Acid or Base Catalyst | α-Halo-O-(ethoxycarbonyl)glycolic acid | Can lead to polyhalogenation under basic conditions. mnstate.edu |

Functional Group Interconversions

The carboxylic acid and carbonate moieties of O-(Ethoxycarbonyl)glycolic acid can be transformed into a variety of other functional groups. imperial.ac.uk

Reactions of the Carboxylic Acid:

Esterification: The carboxylic acid can be converted to an ester by reacting with an alcohol under acidic conditions (e.g., Fischer esterification). wikipedia.org

Acyl Halide Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a more reactive acyl chloride.

Amide Formation: The carboxylic acid can be coupled with a primary or secondary amine to form an amide, often using a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Salt Formation: As a typical carboxylic acid, it reacts with bases such as metal hydroxides, carbonates, and bicarbonates to form the corresponding carboxylate salt. passmyexams.co.uklibretexts.org

Reactions of the Carbonate Group:

Hydrolysis: The mixed anhydride (B1165640) (carbonate) linkage is susceptible to hydrolysis under either acidic or basic conditions, which would cleave the molecule to yield glycolic acid, ethanol, and carbon dioxide.

Radical-Mediated Transformations of Ethoxycarbonyl Glycolates

Free radical reactions provide an alternative pathway for modifying the structure of O-(Ethoxycarbonyl)glycolic acid, typically involving the homolytic cleavage of C-H bonds. wikipedia.org

Free-Radical Halogenation: This type of reaction is initiated by UV light or a radical initiator (e.g., AIBN) and proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.orgyoutube.com For O-(Ethoxycarbonyl)glycolic acid, the most likely site for radical abstraction is the α-carbon, due to the stabilizing effect of the adjacent oxygen and carbonyl group on the resulting radical. The propagation cycle involves the abstraction of an α-hydrogen by a halogen radical, followed by the reaction of the resulting carbon-centered radical with a halogen molecule (e.g., Br₂ or Cl₂) to yield the α-halogenated product and a new halogen radical. nih.gov

The general mechanism involves:

Initiation: Homolytic cleavage of a halogen molecule (X₂) by heat or light to form two halogen radicals (2 X•).

Propagation:

A halogen radical abstracts an α-hydrogen to form H-X and an α-carbon radical.

The α-carbon radical reacts with another halogen molecule (X₂) to form the α-halogenated product and a new halogen radical.

Termination: Combination of any two radical species. wikipedia.org

Oxidative and Reductive Manipulations

The oxidation state of the carbon atoms in O-(Ethoxycarbonyl)glycolic acid can be altered through oxidative and reductive processes.

Oxidative Manipulations: The glycolic acid portion of the molecule is susceptible to oxidation. Analogous to the oxidation of glycolic acid itself, the α-carbon can be oxidized. researchgate.netnih.gov Mild oxidizing agents can convert the α-CH₂ group to a carbonyl, which would lead to O-(Ethoxycarbonyl)glyoxylic acid. This reaction has been observed in related systems using enzymatic or chemical oxidants. nih.govtandfonline.com Stronger oxidizing agents can lead to oxidative cleavage of the carbon-carbon bond, ultimately producing smaller fragments or complete mineralization to carbon dioxide and water. researchgate.netaskfilo.com The oxidation pathway for glycolic acid is known to proceed through glyoxylic acid and then to oxalic acid before breaking down further. researchgate.net

| Oxidation Product | Conditions/Reagents | Notes |

| O-(Ethoxycarbonyl)glyoxylic acid | Mild Oxidants (e.g., enzymatic) | Analogous to the oxidation of glycolic acid to glyoxylic acid. nih.gov |

| Oxalic acid, CO₂, H₂O | Strong Oxidants (e.g., KMnO₄) | Involves cleavage of the C-C bond. askfilo.com |

Reductive Manipulations: The primary site for reduction is the carboxylic acid functional group.

Reduction to Alcohol: Carboxylic acids are readily reduced to primary alcohols by powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B₂H₆). libretexts.orgchemistrysteps.com Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids. chemistrysteps.com The reduction of O-(Ethoxycarbonyl)glycolic acid with LiAlH₄ would yield 2-((ethoxycarbonyl)oxy)ethan-1-ol. The reaction proceeds through the initial deprotonation of the acid, followed by hydride addition to the carbonyl carbon. chemistrysteps.com

Carbonate Reduction: The carbonate functional group is generally resistant to reduction by common hydride reagents under conditions used for carboxylic acid reduction. However, very harsh conditions or specialized catalysts could potentially cleave this group.

Derivatization and Functionalization of O Ethoxycarbonyl Glycolsaeure

Synthesis of Novel O-Ethoxycarbonyl Glycolate (B3277807) Esters

The esterification of the carboxylic acid moiety of O-(ethoxycarbonyl)glycolic acid is a primary strategy for derivatization. This can be achieved through standard esterification protocols, such as Fischer-Speier esterification with various alcohols in the presence of an acid catalyst, or by conversion to a more reactive acyl halide followed by reaction with an alcohol. msu.edu These approaches allow for the introduction of a wide variety of alkyl and aryl groups, systematically modifying the properties of the parent compound.

The synthesis of novel esters by modifying the glycolate alkyl chain involves the reaction of O-(ethoxycarbonyl)glycolic acid with a diverse range of alcohols. This process allows for the introduction of functionalities and structural motifs that can significantly influence the molecule's properties. For instance, reacting O-(ethoxycarbonyl)glycolic acid with long-chain fatty alcohols would increase lipophilicity, while using poly(ethylene glycol) (PEG) chains would enhance water solubility.

Interactive Table: Representative Examples of Glycolate Ester Modification

| Reactant Alcohol | Esterification Condition | Resulting Ester Name | Expected Change in Property |

|---|---|---|---|

| 1-Octanol | H₂SO₄ (cat.), Toluene, Reflux | Octyl O-(ethoxycarbonyl)glycolate | Increased lipophilicity |

| Benzyl (B1604629) alcohol | DCC, DMAP, CH₂Cl₂ | Benzyl O-(ethoxycarbonyl)glycolate | Introduction of an aromatic moiety |

| 2-Methoxyethanol | Amberlyst-15, Hexane, 60°C | 2-Methoxyethyl O-(ethoxycarbonyl)glycolate | Increased polarity and solubility |

Analogues of O-(ethoxycarbonyl)glycolic acid can be synthesized where the ethyl group of the ethoxycarbonyl moiety is replaced by other alkyl groups (e.g., methyl, propyl, benzyl). These variations are typically introduced by starting with the corresponding alkoxycarbonyl derivative of glycolic acid. For example, the methoxycarbonyl analog, O-(methoxycarbonyl)glycolic acid, can be prepared and subsequently esterified to generate a series of esters with a methoxycarbonyl group. This allows for fine-tuning of the molecule's steric and electronic properties.

Introduction of Additional Functionalities

The carbon atom alpha to the carboxylic acid in O-(ethoxycarbonyl)glycolic acid is activated and can serve as a site for the introduction of various functional groups.

The α-position of O-(ethoxycarbonyl)glycolic acid is susceptible to halogenation. wikipedia.org A common method for the α-bromination or α-chlorination of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. chemistrysteps.comucalgary.ca This reaction involves treating the carboxylic acid with a halogen (Br₂ or Cl₂) in the presence of a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃). msu.educhemistrysteps.com The reaction proceeds through the formation of an acyl halide intermediate, which more readily enolizes, facilitating α-halogenation. chemistrysteps.com The resulting α-halo-O-(ethoxycarbonyl)glycolic acid is a versatile intermediate for further nucleophilic substitution reactions. wikipedia.org

Interactive Table: Proposed Halogenation Reactions of O-(Ethoxycarbonyl)glycolic acid

| Halogenating Agent | Catalyst/Conditions | Product |

|---|---|---|

| Br₂ | PBr₃ (cat.), neat | 2-Bromo-2-(ethoxycarbonyloxy)acetic acid |

| Cl₂ | PCl₃ (cat.), neat | 2-Chloro-2-(ethoxycarbonyloxy)acetic acid |

It is important to note that the reaction conditions must be carefully controlled to prevent side reactions, such as the cleavage of the ethoxycarbonyl group.

Alkylation at the α-position of O-(ethoxycarbonyl)glycolic acid can be challenging due to the presence of the acidic carboxylic proton. A common strategy to achieve α-alkylation of carboxylic acids involves the formation of a dianion. This is typically accomplished by treating the carboxylic acid with two equivalents of a strong base, such as lithium diisopropylamide (LDA), at low temperatures. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the α-carbon to form an enolate. This enolate can then react with an alkyl halide to introduce an alkyl group at the α-position.

Acylation of the α-carbon can be achieved through similar enolate chemistry, using an acylating agent such as an acid chloride or anhydride (B1165640) as the electrophile. These reactions provide a route to β-keto ester derivatives, which are valuable synthetic intermediates.

Formation of Cyclic and Heterocyclic Derivatives

The difunctional nature of O-(ethoxycarbonyl)glycolic acid and its derivatives makes them suitable precursors for the synthesis of cyclic and heterocyclic compounds. For example, the α-halo derivatives can undergo intramolecular cyclization or react with dinucleophiles to form various ring systems. The synthesis of heterocyclic compounds from carboxylic acid derivatives is a well-established area of organic chemistry. researchgate.net For instance, α-hydroxy acids and their derivatives can be used to synthesize lactones and other oxygen-containing heterocycles. While specific examples for O-(ethoxycarbonyl)glycolic acid are not prevalent in the literature, analogous reactions with similar substrates suggest potential pathways. For example, reaction of an α-amino derivative of O-(ethoxycarbonyl)glycolic acid with a carbonyl compound could lead to the formation of oxazole (B20620) or related heterocycles. Similarly, condensation reactions with dinucleophiles like hydrazines or hydroxylamines could yield five- or six-membered heterocyclic rings. The specific reaction pathway and resulting heterocyclic system would depend on the nature of the functional groups introduced onto the O-(ethoxycarbonyl)glycolic acid backbone and the reaction conditions employed.

Polymerization Initiated by or Incorporating O-(Ethoxycarbonyl)glycolsaeure Units

A comprehensive review of scientific literature and chemical databases reveals a notable absence of research specifically detailing the polymerization initiated by or incorporating "this compound" units. This particular chemical compound does not appear as a recognized monomer or initiator in the context of polymer chemistry research. As such, there are no available research findings, detailed methodologies, or data to report on its polymerization behavior, the characteristics of any resulting polymers, or its role in initiating polymerization.

Consequently, it is not possible to provide an interactive data table or a detailed discussion of research findings for the polymerization of this compound as no such data has been published in the accessible scientific domain. The synthesis of polyesters is typically achieved through methods like the ring-opening polymerization of cyclic esters, such as glycolide (B1360168) (the cyclic dimer of glycolic acid), or through the polycondensation of hydroxy acids. sciepublish.comwikipedia.org The introduction of functional groups is a key area of research in polyester (B1180765) chemistry, often achieved by polymerizing functionalized cyclic monomers or through post-polymerization modification of the polymer backbone. However, the specific use of an ethoxycarbonyl-functionalized glycolic acid derivative as described has not been documented.

Applications of O Ethoxycarbonyl Glycolsaeure in Organic Synthesis

Role as a Synthetic Intermediate

As a synthetic intermediate, O-(Ethoxycarbonyl)glycolic acid serves as a valuable building block for the construction of more complex molecular architectures and as a precursor to various carbonyl-containing compounds.

Building Block for Complex Molecule Synthesis

O-(Ethoxycarbonyl)glycolic acid and its derivatives are employed in the synthesis of heterocyclic compounds. For instance, ethoxycarbonylmethyl esters of 1,4-dihydropyridines are synthesized through a Hantzsch-type cyclization. This reaction involves the condensation of an appropriate ethoxycarbonylmethyl 3-oxo-(1-arylmethylidene)butyrate with a 3-aminobut-2-enoic acid ester. mdpi.com This approach highlights the role of the ethoxycarbonylmethyl group in constructing the dihydropyridine core, a privileged scaffold in medicinal chemistry.

The general scheme for this synthesis is presented below:

Scheme 1: Synthesis of 1,4-dihydropyridine derivatives| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Ethoxycarbonylmethyl 3-oxo-(1-arylmethylidene)butyrate | 3-Aminobut-2-enoic acid ester | diglyme, 60-80 °C | Ethoxycarbonylmethyl ester of 1,4-dihydropyridine | 33-75 |

Precursor for Carbonyl-Containing Compounds

While direct conversion of O-(Ethoxycarbonyl)glycolic acid to simple carbonyl compounds is not a primary application, its derivatives can be manipulated to yield carbonyl functionalities. For example, the ethoxycarbonylmethyl ester group can be subjected to aminolysis to form carbamoylmethyl esters. mdpi.comnih.gov This transformation is particularly useful in modifying the properties of pharmacologically active molecules like 1,4-dihydropyridines. The direct aminolysis of ethoxycarbonylmethyl esters of 1,4-dihydropyridines with various amines in the presence of a catalyst such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) proceeds in good to excellent yields. nih.gov

Furthermore, the Krapcho reaction, which involves the dealkoxycarbonylation of esters with α-electron-withdrawing groups, provides a potential route to carbonyl compounds from appropriately substituted derivatives of O-(Ethoxycarbonyl)glycolic acid. researchgate.net This reaction is typically carried out in polar aprotic solvents with added salts and is tolerant of many functional groups. researchgate.net

Application in Protecting Group Chemistry

The ethoxycarbonylmethyl (ECM) group, derived from O-(Ethoxycarbonyl)glycolic acid, serves as a protecting group for both hydroxyl and carboxyl functionalities.

Hydroxyl Protection Strategies

The protection of hydroxyl groups as ethers is a common strategy in multi-step synthesis. While less common than other ether-forming protecting groups, the ethoxycarbonylmethyl group can be introduced to protect alcohols. The deprotection of such ethers can be challenging, often requiring specific conditions to cleave the ether bond. organic-chemistry.orgrsc.orgyoutube.comnih.gov

Carboxyl Protection Strategies

The protection of carboxylic acids as esters is a fundamental strategy in organic synthesis to mask their acidic nature and prevent unwanted reactions. ddugu.ac.inorganic-chemistry.orgnih.gov The ethoxycarbonylmethyl ester is a useful protecting group for carboxylic acids, particularly in the synthesis of complex molecules like peptides and modified 1,4-dihydropyridines. mdpi.comnih.gov

The introduction of the ethoxycarbonylmethyl group can be achieved by reacting the carboxylic acid with an appropriate ethoxycarbonylmethylating agent. In the context of amino acid chemistry, derivatization using ethyl chloroformate in the presence of ethanol (B145695) and pyridine yields N-ethoxycarbonyl amino acid ethyl esters, which are volatile and suitable for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov

The deprotection of ethoxycarbonylmethyl esters can be achieved under various conditions. For instance, in the synthesis of 1,4-dihydropyridine derivatives, the ethoxycarbonylmethyl ester can be hydrolyzed under alkaline or enzyme-catalyzed conditions to the corresponding carboxymethyl esters. mdpi.com This selective hydrolysis is possible due to the greater steric hindrance and electronic effects of the ester groups directly attached to the dihydropyridine ring. mdpi.com

| Protected Group | Deprotection Conditions | Reference |

| Ethoxycarbonylmethyl ester | Alkaline or enzyme-catalyzed hydrolysis | mdpi.com |

| Ethoxycarbonylmethyl ester | Aminolysis with TBD catalyst | nih.gov |

Analytical Methods for O Ethoxycarbonyl Glycolsaeure Characterization

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are fundamental in the separation and analysis of "O-(Ethoxycarbonyl)glycolic acid". These techniques are pivotal for isolating the compound from reaction mixtures and determining its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of "O-(Ethoxycarbonyl)glycolic acid". While specific HPLC parameters for this exact compound are not extensively detailed in publicly available literature, methods for the analysis of its parent compound, glycolic acid, provide a foundational understanding. For instance, glycolic acid can be quantified in cosmetic formulations using HPLC with UV-VIS detection after extraction and separation with strong-anion exchange cartridges.

A typical HPLC setup for related carboxylic acids might involve a C18 column with a mobile phase consisting of an acetonitrile and phosphate buffer solution. Detection is often achieved using a UV detector, as the carbonyl and carboxyl groups exhibit UV absorbance.

Table 1: Illustrative HPLC Parameters for Analysis of Related Carboxylic Acids

| Parameter | Value |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 2.7) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-VIS |

| Injection Volume | 20 µL |

Gas Chromatography (GC) with Various Detection Systems (e.g., FID, MS)

Gas Chromatography (GC) is another powerful tool for the analysis of "O-(Ethoxycarbonyl)glycolic acid," often requiring derivatization to increase its volatility. The compound can be converted to a more volatile ester, such as its methyl or trimethylsilyl derivative, prior to analysis.

GC coupled with a Flame Ionization Detector (FID) provides quantitative data based on the compound's concentration. For more detailed structural information and confirmation of identity, Mass Spectrometry (MS) is used as the detector. The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

Table 2: Representative GC-MS Parameters for Analysis of Related Esterified Carboxylic Acids

| Parameter | Value |

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Temperature Program | Initial temp. 50°C, ramp to 250°C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring reaction progress and preliminary purity assessment of "O-(Ethoxycarbonyl)glycolic acid". A suitable stationary phase, typically silica gel, is coated on a plate. The compound is spotted on the plate, which is then developed in a chamber containing an appropriate mobile phase.

The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is commonly used. The ratio of these solvents is adjusted to optimize the separation of the desired compound from impurities. Visualization of the spots can be achieved under UV light or by staining with a suitable reagent.

Table 3: Example TLC System for "O-(Ethoxycarbonyl)glycolic acid"

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 2:1 v/v) |

| Visualization | UV light (254 nm) or potassium permanganate stain |

Column Chromatography (e.g., Silica Gel, Flash Chromatography)

For the purification of "O-(Ethoxycarbonyl)glycolic acid" on a larger scale than TLC, column chromatography is the method of choice. This technique utilizes a glass column packed with a stationary phase, most commonly silica gel. The crude compound is loaded onto the top of the column and eluted with a solvent system similar to that used in TLC.

Flash chromatography, a variation of column chromatography, employs pressure to accelerate the flow of the mobile phase, leading to faster and more efficient separations. The selection of the eluent system is crucial and is typically optimized using TLC prior to performing the column chromatography. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for elucidating the molecular structure of "O-(Ethoxycarbonyl)glycolic acid".

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of "O-(Ethoxycarbonyl)glycolic acid". Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum would show distinct signals for the different types of protons in the molecule. The ethyl group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons. The methylene group of the glycolic acid moiety would appear as a singlet, and the acidic proton of the carboxylic acid would be a broad singlet, the position of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy : The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester and carboxylic acid would appear at the downfield end of the spectrum. The methylene carbons and the methyl carbon would have characteristic chemical shifts in the upfield region.

Table 4: Predicted ¹H NMR Chemical Shifts for O-(Ethoxycarbonyl)glycolic acid

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- (glycolic acid) | ~4.2 | Singlet | 2H |

| -O-CH₂- (ethyl) | ~4.1 | Quartet | 2H |

| -CH₃ (ethyl) | ~1.2 | Triplet | 3H |

| -COOH | Variable (broad) | Singlet | 1H |

Table 5: Predicted ¹³C NMR Chemical Shifts for O-(Ethoxycarbonyl)glycolic acid

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~172 |

| C=O (Ester) | ~169 |

| -CH₂- (glycolic acid) | ~65 |

| -O-CH₂- (ethyl) | ~61 |

| -CH₃ (ethyl) | ~14 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in O-(Ethoxycarbonyl)glycolic acid. The spectra are characterized by absorption bands (IR) or scattering peaks (Raman) that correspond to the specific vibrational frequencies of the molecule's bonds. While a definitive experimental spectrum for this specific compound is not widely published, the expected characteristic peaks can be predicted based on the known frequencies for its constituent functional groups.

The key vibrational modes for O-(Ethoxycarbonyl)glycolic acid are:

Carboxylic Acid (-COOH): This group gives rise to a very broad O-H stretching band in the IR spectrum, typically spanning from 3300 to 2500 cm⁻¹. docbrown.infochegg.com This broadness is due to strong hydrogen bonding between molecules. The C=O stretch of the carboxylic acid is also a prominent feature.

Carbonate Ester (-O(C=O)O-): This group contains a carbonyl bond (C=O) that results in a strong, sharp absorption in the IR spectrum, typically at a higher wavenumber than the carboxylic acid carbonyl. The C-O stretching vibrations of the ester and ether-like linkages also produce characteristic signals.

Alkyl Groups (C-H): The methylene (-CH₂) and methyl (-CH₃) groups of the ethoxy moiety exhibit C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations at lower wavenumbers.

The complementary nature of IR and Raman spectroscopy is valuable; for instance, the symmetrical C=O stretch may show a strong signal in Raman spectroscopy, while the asymmetrical stretch is prominent in IR.

Table 1: Predicted Infrared and Raman Peaks for O-(Ethoxycarbonyl)glycolic Acid

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Strong, Very Broad | Weak |

| 2980 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Medium | Medium-Strong |

| 1780 - 1760 | C=O Stretch | Carbonate Ester | Very Strong | Medium |

| 1730 - 1700 | C=O Stretch | Carboxylic Acid | Strong | Medium |

| 1470 - 1430 | C-H Bend | Alkyl (CH₂, CH₃) | Medium | Medium |

| 1300 - 1200 | C-O Stretch / O-H Bend | Carboxylic Acid / Ester | Strong | Weak-Medium |

| 1150 - 1050 | C-O-C Stretch | Ester / Ether Linkage | Strong | Weak |

**6.2.3. Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ionized form and its fragments. For O-(Ethoxycarbonyl)glycolic acid (C₅H₈O₅), the exact molecular weight is 148.0372 u.

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 148. The fragmentation pattern is predictable based on the stability of the resulting ions and neutral losses. Cleavage is likely to occur adjacent to the carbonyl and oxygen atoms.

Key predicted fragmentation pathways include:

Loss of the ethoxy group: Cleavage of the O-CH₂CH₃ bond would result in the loss of an ethoxy radical (•OCH₂CH₃, 45 u) or ethylene via rearrangement.

Loss of the carboxyl group: Alpha-cleavage can lead to the loss of the •COOH radical (45 u). libretexts.org

Decarboxylation: The loss of carbon dioxide (CO₂, 44 u) is a common fragmentation pathway for both carboxylic acids and some esters.

Cleavage of the carbonate: The molecule can fragment at the carbonate linkage, leading to a variety of smaller ions.

Table 2: Predicted Mass Spectrometry Fragments for O-(Ethoxycarbonyl)glycolic Acid

| m/z Value (Predicted) | Fragment Ion Structure | Corresponding Neutral Loss |

|---|---|---|

| 148 | [C₅H₈O₅]⁺ | - (Molecular Ion) |

| 103 | [C₃H₃O₄]⁺ | •COOH or •OCH₂CH₃ |

| 75 | [C₂H₃O₃]⁺ | •COOCH₂CH₃ |

| 73 | [C₃H₅O₂]⁺ | •OCH₂COOH |

| 45 | [COOH]⁺ | •CH₂O(CO)OCH₂CH₃ |

| 29 | [CH₂CH₃]⁺ | •O(CO)OCH₂COOH |

Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique for determining the mass fractions of carbon, hydrogen, and oxygen in a pure sample of O-(Ethoxycarbonyl)glycolic acid. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₅H₈O₅) to confirm the compound's identity and assess its purity.

Table 3: Elemental Composition of O-(Ethoxycarbonyl)glycolic Acid

| Element | Atomic Mass (u) | Count | Total Mass (u) | Theoretical Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 5 | 60.055 | 40.55% |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 5.44% |

| Oxygen (O) | 15.999 | 5 | 79.995 | 54.01% |

The standard method for determining C and H content is combustion analysis, where the sample is burned in an excess of oxygen, and the resulting CO₂ and H₂O are collected and weighed. The oxygen content is typically determined by difference. A high degree of agreement between experimental and theoretical values (e.g., within ±0.4%) is a strong indicator of high sample purity.

Other methods used to assess the purity of the final product include chromatographic techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), which can detect the presence of starting materials or side-products. The presence of a single, sharp melting point is also indicative of a pure crystalline solid.

Quantitative Analysis Techniques

Determining the precise amount of O-(Ethoxycarbonyl)glycolic acid in a sample or solution is accomplished using quantitative analysis techniques. The choice of method depends on the sample matrix, required sensitivity, and available equipment.

Acid-Base Titration: As the compound possesses a carboxylic acid group, it can be accurately quantified by titration with a standardized strong base, such as sodium hydroxide (B78521) (NaOH). docbrown.info The reaction proceeds in a 1:1 molar ratio. The endpoint can be detected using a colorimetric indicator (e.g., phenolphthalein) or more precisely by monitoring the pH change with a potentiometer to find the equivalence point. This method is straightforward and cost-effective for relatively pure, concentrated samples.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common and versatile method for the quantification of organic acids in various mixtures. shimadzu.comnih.gov A typical method for O-(Ethoxycarbonyl)glycolic acid would involve:

Stationary Phase: A reversed-phase column, such as a C18 column.

Mobile Phase: An isocratic or gradient elution using an acidified aqueous buffer (e.g., dilute phosphoric or sulfuric acid in water) and an organic modifier like acetonitrile or methanol. mjcce.org.mk The acidic mobile phase ensures the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape.

Detection: UV detection at a low wavelength, typically around 210 nm, is effective due to the absorbance of the carbonyl groups in the molecule. mjcce.org.mk

Quantification: The concentration is determined by integrating the area of the analyte's peak and comparing it to a calibration curve constructed from the peak areas of known concentration standards. oiv.int This method offers high sensitivity and selectivity, allowing for quantification even in complex matrices. core.ac.uk

Theoretical and Computational Studies of O Ethoxycarbonyl Glycolsaeure

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as O-(Ethoxycarbonyl)glycolic acid. These calculations solve the Schrödinger equation to determine the electronic structure, from which various molecular properties can be derived. Methods like Density Functional Theory (DFT) and post-Hartree-Fock approaches are commonly employed to provide accurate descriptions of molecular geometries, vibrational frequencies, and energies. nih.gov

For a flexible molecule like O-(Ethoxycarbonyl)glycolic acid, which has multiple rotatable bonds, a key application of quantum chemistry is conformational analysis. The potential energy surface (PES) can be scanned by systematically rotating dihedral angles to locate different stable conformers (local minima) and the transition states that connect them. For the related, simpler molecule, glycolic acid, several conformers have been identified and characterized computationally. nih.gov The relative stability of these conformers is determined by a delicate balance of intramolecular forces, such as hydrogen bonding and steric repulsion.

In O-(Ethoxycarbonyl)glycolic acid, the key dihedral angles determining conformation would be around the C-O and C-C bonds. Quantum chemical calculations can predict the relative energies of these conformers, their equilibrium populations at a given temperature, and key geometrical parameters. For instance, calculations on glycolic acid have determined bond lengths and angles with high precision. researchgate.net Similar calculations for O-(Ethoxycarbonyl)glycolic acid would provide a detailed picture of its three-dimensional structure.

Table 1: Calculated Relative Energies of Glycolic Acid Conformers This table presents illustrative data for the parent compound, glycolic acid, as determined by quantum chemical methods. Similar calculations would be applied to O-(Ethoxycarbonyl)glycolic acid.

| Conformer | Method | Relative Energy (kcal/mol) |

| E-s-cis, s-trans | B3LYP/6-311+G(d,p) | 0.00 |

| G-s-cis, s-trans | B3LYP/6-311+G(d,p) | 1.05 |

| E-s-trans, s-trans | B3LYP/6-311+G(d,p) | 3.54 |

Source: Adapted from computational studies on glycolic acid. researchgate.net

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that represent the energy barriers to reaction. This information provides a step-by-step understanding of how a reaction proceeds.

For O-(Ethoxycarbonyl)glycolic acid, several reactions are of interest, including its synthesis, hydrolysis, and oxidation. For example, the hydrolysis of the ester or carbonate functionalities can be modeled computationally. Such studies on similar esters have shown that DFT calculations can accurately predict the energy barriers (activation energies) and determine whether a reaction follows, for instance, a stepwise or concerted mechanism. researchgate.net

A typical study involves locating the transition state structure for a proposed reaction step and calculating its energy relative to the reactants. The nature of the transition state is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. For the oxidation of ethylene glycol to glycolic acid, DFT calculations have been used to investigate the dehydrogenation steps on catalyst surfaces, identifying the rate-limiting step. researchgate.net Similar approaches could be applied to understand the reactivity of the α-hydroxy acid moiety in O-(Ethoxycarbonyl)glycolic acid.

Table 2: Illustrative Calculated Activation Energies for Ester Hydrolysis This table shows representative data for the type of information obtained from computational studies of reaction mechanisms for esters.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Tetrahedral Intermediate Formation | DFT (B3LYP) | 15.2 |

| Proton Transfer | DFT (B3LYP) | 5.8 |

| C-O Bond Cleavage | DFT (B3LYP) | 12.5 |

Source: Based on general findings from computational studies of ester hydrolysis. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are the preferred method for studying the behavior of molecules in a condensed phase (e.g., in a solvent). MD simulations model a system of many molecules over time by solving Newton's equations of motion, where the forces between atoms are described by a force field.

For O-(Ethoxycarbonyl)glycolic acid, MD simulations can provide critical insights into its solvation and how it interacts with other molecules. By simulating the compound in a box of explicit solvent molecules (like water or an organic solvent), one can study the formation and dynamics of hydrogen bonds, the structure of the solvation shell, and transport properties like diffusion coefficients. gmu.edurug.nlresearchgate.net

Analysis of MD trajectories can reveal preferred orientations of solvent molecules around the solute and the lifetime of specific interactions, such as hydrogen bonds between the carbonyl oxygens of the molecule and water protons. dovepress.com Such simulations on the related molecule ethylene glycol have detailed how its conformation changes upon dilution in water, showing an increase in the population of gauche conformers. nih.gov This highlights how intermolecular interactions with the solvent can directly influence the molecule's structural preferences. The radius of gyration and solvent-accessible surface area are also key parameters derived from MD simulations that describe the compactness and solvent exposure of the molecule. dovepress.com

Structure-Reactivity Relationship Studies

Structure-Reactivity Relationship (SRR) studies, often quantitative (QSAR), aim to correlate a molecule's structural or physicochemical properties with its chemical reactivity or biological activity. researchgate.net Computational chemistry provides the descriptors needed for these correlations. For O-(Ethoxycarbonyl)glycolic acid, SRR studies could be used to understand how modifications to its structure would affect its reactivity in, for example, an esterification or oxidation reaction.

Key molecular descriptors can be calculated using quantum chemical methods. These include:

Electronic Properties: Atomic charges (e.g., from Natural Bond Orbital analysis), dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is often correlated with chemical reactivity and stability.

Steric Properties: Molecular volume, surface area, and specific conformational descriptors.

By calculating these descriptors for a series of related glycolic acid derivatives and correlating them with experimentally measured reaction rates, a predictive model can be built. acs.org For instance, one might find that the rate of nucleophilic attack at a carbonyl carbon correlates with the calculated partial positive charge on that atom. These models allow for the rational design of new molecules with tailored reactivity.

Predictive Modeling of Synthetic Pathways

Computational tools are increasingly used to predict and optimize synthetic routes for chemical compounds. This can range from predicting the outcome of a single reaction to designing a multi-step synthesis from available starting materials.

For a molecule like O-(Ethoxycarbonyl)glycolic acid, computational models can help evaluate the feasibility of different synthetic strategies. For example, the synthesis could involve the esterification of glycolic acid followed by reaction with ethyl chloroformate. Quantum chemical calculations can model the reaction mechanisms and energy barriers for each step, helping to identify potential side reactions and optimize conditions like temperature and catalyst choice. nih.govnih.govfrontiersin.org

Furthermore, recent advances in computer-aided synthesis planning (CASP) leverage large reaction databases and machine learning algorithms to propose entire retrosynthetic pathways. By inputting the target structure of O-(Ethoxycarbonyl)glycolic acid, these tools can suggest a sequence of reactions and commercially available precursors. Such predictive modeling can accelerate the discovery and development of efficient and sustainable synthetic routes, including novel biocatalytic or metabolic pathways. nih.govresearchgate.net

Historical Perspectives in the Chemistry of O Ethoxycarbonyl Glycolsaeure

Evolution of Glycolic Acid Chemistry

Glycolic acid, the simplest alpha-hydroxy acid (AHA), has a rich history that laid the groundwork for the synthesis of its derivatives. researchgate.netnih.gov The journey began in the mid-19th century when the concept of this fundamental molecule first emerged.

The name "glycolic acid" was first proposed in 1848 by the French chemist Auguste Laurent. atamankimya.comwikipedia.orgscribd.com He theorized that the amino acid glycine (B1666218) might be the amine of a yet-to-be-discovered acid, which he termed "acide glycolique" or glycolic acid. wikipedia.orgscribd.com

The actual synthesis of glycolic acid was achieved three years later, in 1851, by German chemist Adolph Strecker and Russian chemist Nikolai Nikolaevich Sokolov. atamankimya.comwikipedia.orgchemicalbook.com Their pioneering work involved treating hippuric acid with nitric acid and nitrogen dioxide. This reaction produced an ester of benzoic acid and glycolic acid, which they named "benzoglycolic acid." wikipedia.org By boiling this ester with dilute sulfuric acid for an extended period, they successfully hydrolyzed it to yield benzoic acid and the sought-after glycolic acid. wikipedia.orgchemicalbook.com

Early production methods for glycolic acid varied. A common industrial process involved the hydrolysis of molten monochloroacetic acid with aqueous sodium hydroxide (B78521) at high temperatures (90–130°C), followed by re-acidification. chemicalbook.comchemicalbook.comresearchgate.net Another significant method, noted for its cost-effectiveness, is the carbonylation of formaldehyde (B43269), where formaldehyde reacts with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a strong acid catalyst. chemicalbook.comchemicalbook.comepo.org This process was first disclosed by DuPont in a 1939 patent (US2152852), which described reacting formaldehyde, water, and carbon monoxide under high temperature and pressure with an acid catalyst. epo.org Over the years, research has also explored enzymatic biochemical processes and the electrolytic reduction of oxalic acid as alternative synthesis routes. chemicalbook.comchemicalbook.com

Glycolic acid is also widespread in nature, found in plants like sugarcane, sugar beets, pineapple, and unripe grapes, a fact that has contributed to its reputation as a "fruit acid". researchgate.netatamankimya.comchemicalbook.com Its simple structure and dual functionality (a carboxylic acid and a primary alcohol) have made it a valuable intermediate in a wide range of organic syntheses, including oxidation-reduction, esterification, and polymerization reactions. atamankimya.comchemicalbook.com

Table 1: Key Milestones in the History of Glycolic Acid

| Year | Scientist(s) | Discovery | Significance |

| 1848 | Auguste Laurent | Coined the name "glycolic acid". atamankimya.comwikipedia.orgscribd.com | Proposed the existence of the acid based on its theoretical relationship to the amino acid glycine. wikipedia.orgscribd.com |

| 1851 | Adolph Strecker & Nikolai Sokolov | First laboratory synthesis of glycolic acid. atamankimya.comwikipedia.orgchemicalbook.com | Isolated the compound by hydrolyzing its benzoyl ester, confirming its existence. wikipedia.org |

| 1939 | DuPont (US Patent 2152852) | Disclosed the process for glycolic acid production via formaldehyde carbonylation. epo.org | Established a foundational, cost-effective industrial method for synthesizing glycolic acid. chemicalbook.comchemicalbook.com |

| 1954 | Unspecified Scientists | Polyglycolic acid (PGA) was recognized as a tough, fiber-forming biodegradable polymer. youtube.com | Paved the way for the development of biocompatible and absorbable medical materials. youtube.com |

Development of Ethoxycarbonylation Reagents and Methods

Ethoxycarbonylation is a chemical process that introduces an ethoxycarbonyl group (–COOCH₂CH₃) onto a substrate. The development of reagents and methods for this transformation has been crucial for synthesizing a variety of compounds, including derivatives of glycolic acid.

The broader field of alkoxycarbonylation, which includes ethoxycarbonylation, has seen significant advancements with the advent of transition metal catalysis. Palladium-based catalyst systems, in particular, have become prominent. researchgate.net These catalysts, often utilizing phosphine (B1218219) ligands, offer a favorable balance of electronic properties that facilitate the reaction under milder conditions than traditional methods. researchgate.netacs.org

Early carbonylation reactions often required harsh conditions, such as high pressures of carbon monoxide and high temperatures, and used strong acid catalysts. epo.org The evolution of catalytic systems has aimed to improve efficiency, selectivity, and safety. Modern methods often seek to use carbon monoxide-generating reagents to avoid handling large quantities of toxic CO gas directly. acs.org